molecular formula C27H24F2N4O3 B1669306 Compound E CAS No. 209986-17-4

Compound E

Cat. No.: B1669306
CAS No.: 209986-17-4
M. Wt: 490.5 g/mol
InChI Key: JNGZXGGOCLZBFB-IVCQMTBJSA-N
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Description

Compound E is a potent, cell-permeable, selective inhibitor that blocks the cleavage of both gamma-secretase and the Notch intracellular domain. It has been widely studied for its role in inhibiting the Notch signaling pathway, which is crucial in various cellular processes, including differentiation, proliferation, and apoptosis .

Scientific Research Applications

Compound E has a wide range of scientific research applications:

Mechanism of Action

Compound E, also known as γ-Secretase Inhibitor XXI or C27H24F2N4O3, is a potent and selective inhibitor of γ-secretase . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease .

Target of Action

The primary target of this compound is γ-secretase, a multimeric aspartyl protease . γ-secretase is responsible for the proteolytic cleavage of various transmembrane proteins, including the amyloid precursor protein (APP) and Notch . These proteins play crucial roles in cellular signaling and development .

Mode of Action

This compound inhibits the activity of γ-secretase by binding to its active site . This prevents γ-secretase from cleaving its substrates, including APP and Notch . The inhibition of APP cleavage reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

The inhibition of γ-secretase by this compound affects several biochemical pathways. The most notable is the amyloidogenic pathway, where the cleavage of APP by γ-secretase produces Aβ peptides . By inhibiting γ-secretase, this compound reduces the production of Aβ peptides, potentially mitigating the formation of amyloid plaques in Alzheimer’s disease .

Another affected pathway is the Notch signaling pathway. Notch is a crucial regulator of cell differentiation and development, and its cleavage by γ-secretase is a key step in Notch signaling . The inhibition of γ-secretase by this compound can therefore impact cellular differentiation and development processes .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and cell permeability

Result of Action

The primary molecular effect of this compound is the reduction of Aβ peptide production through the inhibition of γ-secretase . This can potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease .

At the cellular level, the inhibition of γ-secretase can impact various processes regulated by Notch signaling, such as cell differentiation and development . The exact cellular effects would depend on the specific cell type and context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the specific cell type, and the physiological or pathological state of the organism . .

Future Directions

Despite several challenges, it is expected that in the coming years, there will be substantial efforts in identifying new specific γ-secretase inhibitors and in opening new clinical trials to test the potential of this new line of cancer therapeutic agents .

Biochemical Analysis

Biochemical Properties

Compound E plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly γ-secretase and Notch . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of γ-secretase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it lowers Aβ levels in APP transgenic mice .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting γ-secretase and Notch processing .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are currently limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may also affect its localization or accumulation . Specific details about these interactions and effects are currently limited .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method A: To a mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde in methanol, p-toluenesulfonic acid and 2-isocyano-2,4,4-trimethyl-pentane are added. The mixture is stirred at 70°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate.

    Method B: Hydrochloric acid in dioxane is added to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine in methanol. The mixture is stirred at 20°C for 12 hours. The reaction mixture is concentrated under reduced pressure to give a residue, which is diluted with water, adjusted to pH 8 with saturated sodium bicarbonate solution, and extracted with dichloromethane.

Industrial Production Methods

Industrial production methods for Compound E typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Compound E can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Compound F: Another Notch pathway inhibitor with similar inhibitory effects but different molecular structure.

    Compound G: Inhibits gamma-secretase but has a broader range of targets compared to Compound E.

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting the Notch signaling pathway. Its ability to block both gamma-secretase and the Notch intracellular domain with similar IC50 values makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35)/t16-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGZXGGOCLZBFB-IVCQMTBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042666
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209986-17-4
Record name Compound E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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